Octodrine

Description

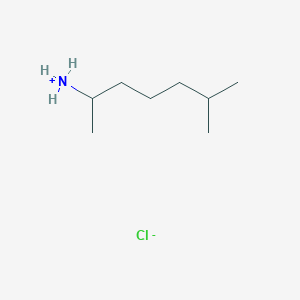

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIVIMYXGGFTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046535 | |

| Record name | 2-Amino-6-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-82-8 | |

| Record name | (±)-1,5-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Heptanamine, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-6-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GQ9E911BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Octodrine's Mechanism of Action on the Central Nervous System: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octodrine (also known as Dimethylhexylamine, DMHA, or 2-amino-6-methylheptane) is a sympathomimetic and central nervous system (CNS) stimulant. Originally developed as a nasal decongestant, it has re-emerged as an ingredient in dietary supplements, particularly those marketed for pre-workout energy and weight management. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on the CNS. While qualitative descriptions of its effects are available, a notable scarcity of public, in-depth quantitative data on its receptor and transporter interactions currently limits a complete pharmacological characterization. This document summarizes the existing knowledge, outlines relevant experimental protocols for its further study, and presents conceptual diagrams of its proposed signaling pathways.

Core Mechanism of Action in the Central Nervous System

This compound's primary effect on the central nervous system is that of a stimulant.[1][2][3][4][5] The prevailing understanding is that this compound potentiates the action of the monoamine neurotransmitters dopamine and norepinephrine in the synaptic cleft.[1][2][3][4] This is believed to occur through two primary, yet not fully quantitatively defined, mechanisms:

-

Increased Neurotransmitter Availability: this compound is reported to increase the "uptake" of dopamine and noradrenaline.[1][2][3][4] In the context of CNS stimulants, this terminology can be ambiguous. It is often used to describe an increase in the synaptic concentration of these neurotransmitters, which could be achieved by either promoting their release from presynaptic terminals or by inhibiting their reuptake. Some sources suggest that this compound slows down the reuptake of these neurotransmitters.

-

Adrenergic Receptor Agonism: this compound is classified as an α-adrenergic agonist.[3] Its sympathomimetic effects are thought to be mediated through the activation of G-protein coupled receptors (GPCRs), specifically adrenergic receptors.[1]

The structural similarity of this compound to other stimulants like DMAA (1,3-dimethylamylamine) and DMBA (1,3-dimethylbutylamine) suggests that they may share overlapping mechanisms of action.[3]

Quantitative Pharmacological Data

A thorough review of the scientific literature reveals a significant gap in publicly available, quantitative data detailing this compound's interaction with specific CNS targets. To facilitate future research and a more precise understanding of its pharmacological profile, the following tables are presented as a framework for the necessary experimental data. Currently, specific Ki, IC50, or EC50 values for this compound at the key monoamine transporters and adrenergic receptors are not available in the reviewed literature.

Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition

| Target | Ligand | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Dopamine Transporter (DAT) | This compound (DMHA) | - | - | Not Available | Not Available | - |

| Norepinephrine Transporter (NET) | This compound (DMHA) | - | - | Not Available | Not Available | - |

| Serotonin Transporter (SERT) | This compound (DMHA) | - | - | Not Available | Not Available | - |

Table 2: Adrenergic Receptor Binding Affinity and Functional Activity

| Receptor Subtype | Ligand | Species | Assay Type | Ki (nM) | EC50 (nM) | % Efficacy | Reference |

| α1-Adrenergic Receptor | This compound (DMHA) | - | - | Not Available | Not Available | Not Available | - |

| α2-Adrenergic Receptor | This compound (DMHA) | - | - | Not Available | Not Available | Not Available | - |

| β1-Adrenergic Receptor | This compound (DMHA) | - | - | Not Available | Not Available | Not Available | - |

| β2-Adrenergic Receptor | This compound (DMHA) | - | - | Not Available | Not Available | Not Available | - |

Experimental Protocols for Elucidating Mechanism of Action

To generate the quantitative data outlined above, the following established experimental methodologies are recommended.

Monoamine Transporter Binding Assays

These assays are crucial for determining the binding affinity (Ki) of this compound to the dopamine, norepinephrine, and serotonin transporters.

-

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

-

Methodology: Radioligand competition binding assays are the standard.

-

Preparation of Synaptosomes or Cell Membranes: Homogenize brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) from a suitable animal model (e.g., rat, mouse) or use cultured cells stably expressing the human transporter of interest. Prepare a crude synaptosomal or cell membrane fraction by differential centrifugation.

-

Incubation: Incubate the membrane preparation with a specific radioligand for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Neurotransmitter Reuptake Inhibition Assays

These functional assays determine the potency (IC50) of this compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin into cells.

-

Objective: To measure the functional inhibition of monoamine transporters by this compound.

-

Methodology:

-

Cell Culture: Utilize cell lines (e.g., HEK293, CHO) stably expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination and Lysis: After a defined incubation period, terminate the uptake by washing with ice-cold buffer. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the cells using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the neurotransmitter uptake.

-

In Vivo Microdialysis

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals following the administration of this compound.

-

Objective: To quantify changes in extracellular dopamine and norepinephrine concentrations in specific brain regions in response to this compound administration.

-

Methodology:

-

Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens or prefrontal cortex).

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant, slow flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of this compound.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the changes in neurotransmitter concentrations as a percentage of the baseline levels.

-

G-Protein Coupled Receptor (GPCR) Activation Assays

To investigate this compound's activity at adrenergic receptors, functional assays measuring downstream signaling events are employed.

-

Objective: To determine if this compound acts as an agonist or antagonist at α- and β-adrenergic receptor subtypes and to quantify its potency (EC50) and efficacy.

-

Methodology (Example: cAMP Assay for Gs/Gi-coupled receptors):

-

Cell Culture: Use cell lines stably expressing the adrenergic receptor subtype of interest.

-

Compound Treatment: Treat the cells with varying concentrations of this compound.

-

Second Messenger Measurement: For Gs-coupled receptors (e.g., β-adrenergic), measure the accumulation of cyclic AMP (cAMP). For Gi-coupled receptors (e.g., α2-adrenergic), measure the inhibition of forskolin-stimulated cAMP production.

-

Detection: Utilize commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA, to quantify cAMP levels.

-

Data Analysis: Generate dose-response curves to determine the EC50 and maximal efficacy of this compound.

-

Visualizations of Proposed Mechanisms and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for investigating this compound's mechanism of action.

Conclusion and Future Directions

This compound is a central nervous system stimulant that is understood to act primarily by increasing the synaptic concentrations of dopamine and norepinephrine, and potentially through direct agonism of adrenergic receptors. While its qualitative effects are documented, there is a conspicuous absence of robust, quantitative pharmacological data in the public domain. To advance the understanding of this compound for research and drug development purposes, systematic in vitro and in vivo studies, as outlined in this guide, are essential. The generation of data on its binding affinities, transporter inhibition potencies, and receptor functional activities will be critical for a comprehensive assessment of its mechanism of action, therapeutic potential, and safety profile.

References

- 1. This compound: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. This compound: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMHA (this compound) in dietary supplement products [opss.org]

An In-depth Technical Guide to 2-Amino-6-methylheptane: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methylheptane, also widely known by synonyms such as Octodrine and Dimethylhexylamine (DMHA), is a primary aliphatic amine. Historically developed as a nasal decongestant, it has re-emerged as a significant compound of interest in various fields, including its use as a central nervous system stimulant in dietary supplements and as a valuable building block in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and biological activities, tailored for a technical audience in research and drug development.

Chemical Structure and Nomenclature

The chemical structure of 2-amino-6-methylheptane is characterized by a seven-carbon heptane backbone with a methyl group at the sixth position and an amino group at the second position.

Molecular Formula: C₈H₁₉N[3][4]

Chemical Structure:

Nomenclature and Identifiers:

| Identifier | Value |

| IUPAC Name | 6-methylheptan-2-amine[5] |

| CAS Number | 543-82-8[3][4][6][7][8] |

| Synonyms | This compound, 1,5-Dimethylhexylamine, DMHA[4][5][9] |

| Molecular Weight | 129.24 g/mol [3][4][6] |

| InChI Key | QNIVIMYXGGFTAK-UHFFFAOYSA-N[4] |

| SMILES | CC(C)CCCC(C)N[4] |

Physicochemical Properties

2-Amino-6-methylheptane is a liquid at room temperature with the following properties:

| Property | Value | Reference(s) |

| Boiling Point | 154-156 °C | [4] |

| Density | 0.767 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.422 | [4] |

Spectroscopic Data

The structural elucidation of 2-amino-6-methylheptane is supported by the following spectroscopic data:

-

¹H NMR Spectrum: Data available in the PubChem database.[4]

-

¹³C NMR Spectrum: Data available in the PubChem database.[4]

-

Infrared (IR) Spectrum: Data available in the PubChem and NIST WebBook databases.[4][10]

-

Mass Spectrum: Data available in the PubChem and NIST WebBook databases.[4][11]

Synthesis of 2-Amino-6-methylheptane

The primary synthetic route to 2-amino-6-methylheptane is through the reductive amination of 6-methyl-2-heptanone. The Leuckart reaction and its catalytic modifications are commonly employed for this transformation.

Experimental Protocol: Catalytic Leuckart-Wallach Type Reductive Amination

This protocol is adapted from a general procedure for the reductive amination of ketones.

Materials:

-

6-methyl-2-heptanone

-

Ammonium formate (HCOONH₄)

-

[RhCp*Cl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 6-methyl-2-heptanone (1.0 mmol) in methanol (1.0 mL) in a pressure tube, add ammonium formate (5.0 mmol) and [RhCp*Cl₂]₂ (0.005 mmol).

-

Seal the tube and heat the mixture at 70 °C for 7 hours.

-

After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-amino-6-methylheptane.

-

Purify the product by distillation or column chromatography as needed.

Chemical Reactions and Applications in Synthesis

2-Amino-6-methylheptane serves as a versatile building block in organic synthesis. For instance, it is used in the synthesis of n-type photoconductors and substituted pyrrolidones.[12][13]

Experimental Workflow: Synthesis of N-(1,5-dimethylhexyl)-5-methylpyrrolidin-2-one

This workflow illustrates the use of 2-amino-6-methylheptane in the synthesis of a substituted pyrrolidone from levulinic acid via reductive amination.

Biological Activity and Pharmacology

2-Amino-6-methylheptane is a central nervous system stimulant that primarily functions by increasing the levels of the neurotransmitters dopamine and norepinephrine in the synaptic cleft.[9][14] This is achieved through the inhibition of their reuptake by the dopamine transporter (DAT) and the norepinephrine transporter (NET).[15][16] Additionally, it is an agonist of the trace amine-associated receptor 1 (TAAR1), which can modulate monoaminergic neurotransmission.[2][11]

Signaling Pathway of 2-Amino-6-methylheptane

The following diagram illustrates the proposed mechanism of action of 2-amino-6-methylheptane at a monoaminergic synapse.

Experimental Protocols for Biological Activity Assessment

This protocol is a general method to assess the inhibitory effect of 2-amino-6-methylheptane on dopamine and norepinephrine transporters expressed in cultured cells.

Materials:

-

HEK293 cells stably expressing human DAT or NET

-

96-well cell culture plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

[³H]-Dopamine or [³H]-Norepinephrine

-

2-Amino-6-methylheptane stock solution

-

Scintillation fluid and counter

Procedure:

-

Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

On the day of the assay, wash the cells with KRH buffer.

-

Pre-incubate the cells with varying concentrations of 2-amino-6-methylheptane or vehicle control in KRH buffer for 10 minutes at room temperature.

-

Initiate the uptake by adding a fixed concentration of [³H]-dopamine or [³H]-norepinephrine to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the concentration of 2-amino-6-methylheptane.

This protocol outlines a method to determine the agonist activity of 2-amino-6-methylheptane at TAAR1 using a cAMP response element (CRE)-luciferase reporter gene assay.

Materials:

-

HEK293 cells co-transfected with a TAAR1 expression vector and a CRE-luciferase reporter plasmid.

-

Cell culture medium

-

2-Amino-6-methylheptane stock solution

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the co-transfected HEK293 cells in a 96-well plate.

-

After 24 hours, replace the medium with a serum-free medium containing different concentrations of 2-amino-6-methylheptane.

-

Incubate the cells for 4-6 hours at 37 °C.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC₅₀ value by plotting the luminescence signal against the logarithm of the concentration of 2-amino-6-methylheptane.

Analytical Methods

The quantification of 2-amino-6-methylheptane in various matrices, including biological samples and dietary supplements, is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques.

Experimental Protocol: GC-MS Analysis of 2-Amino-6-methylheptane (after derivatization)

Due to its polarity, 2-amino-6-methylheptane requires derivatization prior to GC-MS analysis to improve its volatility and chromatographic performance.

Materials:

-

Sample containing 2-amino-6-methylheptane

-

Internal standard (e.g., a deuterated analog)

-

Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

Solvent (e.g., acetonitrile)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Extract 2-amino-6-methylheptane from the sample matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Derivatization: Evaporate the extract to dryness under a stream of nitrogen. Add the derivatizing agent (e.g., MTBSTFA in acetonitrile) and heat at 60-100 °C for a specified time (e.g., 30-60 minutes) to form the TBDMS derivative.

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS.

-

GC Conditions: Use a temperature program to separate the analytes. For example, start at 60 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode and monitor characteristic ions for the derivatized 2-amino-6-methylheptane and the internal standard.

-

-

Quantification: Construct a calibration curve using standards and determine the concentration of 2-amino-6-methylheptane in the sample.

Experimental Workflow: LC-MS/MS Analysis

Conclusion

2-Amino-6-methylheptane is a compound with a multifaceted profile, ranging from its application as a stimulant to its utility as a synthetic intermediate. This guide has provided a detailed technical overview of its chemical and physical properties, synthesis, and biological activities, complete with experimental protocols and workflow diagrams. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for harnessing its potential and ensuring its safe and effective use. Further research into its detailed pharmacology and toxicology will continue to be of high importance.

References

- 1. spectragenetics.com [spectragenetics.com]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters | Semantic Scholar [semanticscholar.org]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 14. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 15. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 16. americanaddictioncenters.org [americanaddictioncenters.org]

The Pharmacokinetics and Bioavailability of Octodrine in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic stimulant that has seen sporadic use and study over the past several decades. While historical research conducted from the 1940s to the 1970s provides some insight into its pharmacological effects in animal models, a comprehensive modern analysis of its pharmacokinetics and bioavailability is notably absent from the scientific literature. This technical guide synthesizes the available historical and contemporary data on this compound in animal models, highlighting the significant gaps in our understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, while also underscoring the critical need for contemporary pharmacokinetic studies to fully characterize this compound.

Introduction

This compound is a central nervous system stimulant with a history of use as a nasal decongestant.[1] Its structural similarity to other stimulants like DMAA has led to its inclusion in some dietary supplements, raising safety and regulatory concerns.[2][3] Despite its long history, detailed pharmacokinetic data in animal models, which is crucial for understanding its safety and efficacy, remains scarce. Early studies focused primarily on its physiological effects rather than its pharmacokinetic profile. This document aims to collate the available data and provide a clear overview of the current state of knowledge.

Pharmacological Effects in Animal Models (Qualitative Summary)

Early research on this compound in various animal models primarily described its sympathomimetic and physiological effects. These studies form the bulk of our current, albeit limited, understanding of its in-vivo activity.

-

Cardiovascular Effects: In dogs, intravenous administration of this compound hydrochloride was found to increase both cardiac rate and the amplitude of contraction.[4] Animal experiments have suggested a potential for adverse cardiovascular effects.[5] Studies from the 1940s through the 1970s found that this compound can increase blood pressure and cardiac output in animals.[6]

-

Analgesic and Anesthetic Properties: One of the earliest studies, published in 1947, reported that DMHA increased the pain threshold in cats and exhibited local anesthetic properties when applied to the eyes of rabbits.[7]

-

Respiratory Effects: Research has shown that 2-amino-6-methylheptane stimulated respiration in dogs under chloralose anesthesia, with the effect lasting for over an hour.[8]

-

Central Nervous System (CNS) Effects: In rats, intraperitoneal administration of this compound hydrochloride was found to be largely devoid of central nervous system stimulating action in non-toxic doses.[4]

-

Other Physiological Effects: In dogs anesthetized with pentobarbital sodium, intravenous doses of 0.5 to 1.0 mg/kg of this compound hydrochloride had no discernible effect on the small intestine, the detrusor muscle of the urinary bladder, urine secretion, or respiration.[4]

Quantitative Data: Toxicity

While specific pharmacokinetic parameters are largely unavailable, some acute toxicity data, in the form of LD50 (the dose required to be lethal to 50% of the test population), have been reported. This data provides a quantitative measure of the acute toxicity of this compound in different animal models and via different routes of administration.

| Animal Model | Route of Administration | LD50 Value |

| Rat | Oral | 538 mg/kg |

| Mouse | Intravenous | 59 mg/kg |

Data sourced from a 2017 article citing a Fisher Scientific safety data sheet and a 1947 study by Edwin J. Fellows.[7]

Bioavailability and Metabolism: A Knowledge Gap

There is a significant lack of data regarding the bioavailability of this compound in any animal model. A preliminary human study from 1973 on three male subjects who received orally administered radiolabeled this compound indicated rapid absorption, with maximum serum concentrations observed two hours after consumption.[9] However, no corresponding bioavailability data from animal studies could be identified in the available literature.

Similarly, the metabolic fate of this compound in vivo has not been well-characterized. While hydroxylation is a potential metabolic pathway, and heptaminol is considered an active metabolite, detailed metabolic studies in animal models are absent.[6] The metabolic pathways of structurally similar compounds like tuaminoheptane are also not well-defined, suggesting a broader knowledge gap for this class of stimulants.[10]

Experimental Protocols

-

Animal Models: Studies have utilized a range of animal models, including cats, rabbits, dogs, rats, and mice.[4][5]

-

Drug Administration: Both intravenous and intraperitoneal routes of administration have been documented.[4] For inhalation studies, animals were exposed to the free base form of 2-amino-6-methylheptane.[4]

-

Anesthesia: In some canine studies, pentobarbital sodium or chloralose were used for anesthesia.[4][8]

-

Physiological Monitoring: Parameters such as cardiac rate, amplitude of contraction, blood pressure, and respiration were monitored.[4][8]

-

Histological Examination: In inhalation studies, the tracheo-bronchial tree mucosa of rabbits and rats was examined for evidence of irritation.[4]

Diagrams

Logical Flow of Early this compound Research

Caption: Logical progression of early this compound research.

Experimental Workflow for Assessing Stimulant Pharmacokinetics

Caption: A standard experimental workflow for pharmacokinetic studies.

Conclusion and Future Directions

The available scientific literature on the pharmacokinetics and bioavailability of this compound in animal models is severely limited and largely outdated. While early studies provide a qualitative understanding of its pharmacological effects, they lack the quantitative ADME data that is standard in modern drug development. The absence of robust data on Cmax, Tmax, AUC, half-life, and bioavailability in preclinical models makes it challenging to accurately assess the safety and efficacy of this compound.

For researchers, scientists, and drug development professionals, this represents a significant data gap. To responsibly evaluate the potential therapeutic applications or toxicological risks of this compound, modern, well-controlled pharmacokinetic studies in relevant animal models are imperative. Such studies should focus on:

-

Determining the absolute bioavailability of this compound via different routes of administration.

-

Characterizing its metabolic pathways and identifying key metabolites.

-

Establishing a clear pharmacokinetic/pharmacodynamic relationship.

-

Conducting dose-ranging studies to understand potential non-linear pharmacokinetics.

Without this fundamental data, any use of this compound in humans remains a matter of significant concern and is unsupported by a comprehensive preclinical safety and efficacy profile.

References

- 1. This compound: New Questions and Challenges in Sport Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Four experimental stimulants found in sports and weight loss supplements: 2-amino-6-methylheptane (this compound), 1,4-dimethylamylamine (1,4-DMAA), 1,3-dimethylamylamine (1,3-DMAA) and 1,3-dimethylbutylamine (1,3-DMBA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMHA (this compound) in dietary supplement products [opss.org]

- 4. glpbio.com [glpbio.com]

- 5. This compound: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. DMHA / 2-Aminoisoheptane / this compound: Stimulant in Dispute with FDA [blog.priceplow.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Effect of Octodrine on Dopamine and Noradrenaline Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic compound that has gained attention as a stimulant in dietary and pre-workout supplements.[1] It is structurally similar to other stimulants like 1,3-dimethylamylamine (DMAA).[1] While marketing claims often suggest that this compound enhances the uptake of dopamine and noradrenaline, scientific literature presents a more complex and sometimes contradictory picture, with some sources suggesting it may inhibit the reuptake of these crucial neurotransmitters.[2][3]

This technical guide aims to provide an in-depth overview of the current understanding of this compound's effects on dopamine and noradrenaline uptake. A significant challenge in this area is the scarcity of direct, quantitative in vitro pharmacological data for this compound's interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). Therefore, this guide will also leverage data from structurally analogous compounds to infer a potential mechanism of action and will present a detailed, hypothetical experimental protocol for the direct investigation of this compound's effects.

Proposed Mechanism of Action: Competitive Inhibition of Dopamine and Noradrenaline Transporters

Based on studies of structurally similar compounds, such as 1,3-dimethylamylamine (DMAA), it is hypothesized that this compound acts as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] Competitive inhibitors are substances that reversibly bind to the same site on the transporter as the endogenous substrate (dopamine or noradrenaline). This binding event prevents the transporter from binding to and reabsorbing the neurotransmitter from the synaptic cleft back into the presynaptic neuron.

By inhibiting the reuptake of dopamine and noradrenaline, this compound would effectively increase the concentration and duration of action of these neurotransmitters in the synapse. This enhanced signaling is believed to be responsible for the stimulant effects attributed to the compound, such as increased alertness, focus, and energy.[5] The proposed mechanism involves a direct interaction with the transporter proteins, which are responsible for maintaining the delicate balance of neurotransmitter levels in the brain.

Below is a diagram illustrating the proposed competitive inhibition of dopamine/noradrenaline reuptake by this compound at the synapse.

Caption: Proposed mechanism of this compound at the synapse.

Quantitative Data

As of the latest literature review, there is no publicly available quantitative data, such as IC50 or Ki values, detailing the direct inhibitory effect of this compound on the dopamine and norepinephrine transporters. However, a study on the structurally analogous compound, 1,3-dimethylamylamine (DMAA), provides valuable insight into the potential potency of this class of stimulants.

The following table summarizes the available quantitative data for DMAA's inhibition of dopamine uptake. It is crucial to note that this data is for a related compound and should be considered a surrogate, pending direct experimental verification for this compound.

| Compound | Transporter | Assay Type | Cell Line | IC50 (µM) | Reference |

| 1,3-Dimethylamylamine (DMAA) | Dopamine Transporter (DAT) | [³H]-Dopamine Uptake Inhibition | HEK-293 | 4.4 ± 0.9 | [3] |

Note: HEK-293 cells are Human Embryonic Kidney 293 cells. IC50 is the half-maximal inhibitory concentration.

Experimental Protocols

To address the gap in the scientific literature, a detailed experimental protocol is necessary to determine the in vitro effects of this compound on dopamine and noradrenaline uptake. The following outlines a comprehensive methodology based on established practices for neurotransmitter transporter assays.

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound on the human dopamine transporter (hDAT) and human norepinephrine transporter (hNET) expressed in a heterologous cell system.

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing either hDAT or hNET.

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain transporter expression.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 HEPES, 5.6 glucose, pH 7.4).

-

Test Compound: this compound (2-amino-6-methylheptane), dissolved in an appropriate vehicle (e.g., water or DMSO) to create a stock solution.

-

Radiolabeled Substrates: [³H]-Dopamine and [³H]-Norepinephrine.

-

Fluorescent Substrates (Alternative): Commercially available fluorescent substrates that are transported by DAT and NET (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[6][7]

-

Reference Inhibitors: Known potent inhibitors of DAT (e.g., GBR-12909) and NET (e.g., Desipramine) for positive controls.

-

Scintillation Fluid: For use with radiolabeled substrates.

-

96-well microplates: Cell culture treated and, for fluorescent assays, black-walled, clear-bottom plates.

Experimental Workflow

The following diagram outlines the general workflow for a neurotransmitter uptake inhibition assay.

Caption: Experimental workflow for a neurotransmitter uptake inhibition assay.

Detailed Procedure

-

Cell Plating: Seed HEK-293 cells stably expressing either hDAT or hNET into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.

-

Assay Initiation:

-

On the day of the assay, aspirate the culture medium from the wells.

-

Wash the cells once with pre-warmed assay buffer.

-

Add the different concentrations of this compound, reference inhibitors, or vehicle to the respective wells.

-

Pre-incubate for 10-20 minutes at 37°C.

-

-

Uptake Measurement:

-

Add the [³H]-dopamine or [³H]-norepinephrine (at a concentration near its Km for the respective transporter) to all wells.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of uptake.

-

-

Assay Termination:

-

Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

-

-

Detection:

-

Radiometric Assay: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Fluorescent Assay: If using a fluorescent substrate, measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the non-specific uptake (measured in the presence of a saturating concentration of a known potent inhibitor) from all values.

-

Normalize the data, with the uptake in the vehicle-treated wells set as 100%.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

Conclusion

The available evidence, primarily from the analysis of structurally similar compounds, suggests that this compound likely functions as a competitive inhibitor of the dopamine and norepinephrine transporters. This mechanism would lead to an increase in the synaptic concentrations of these neurotransmitters, consistent with the stimulant effects reported by users. However, there is a critical lack of direct experimental data to confirm this hypothesis and to quantify the potency of this compound at these transporters.

The provided experimental protocol offers a robust framework for researchers to definitively characterize the in vitro pharmacology of this compound. Such studies are essential for a comprehensive understanding of its physiological and potential toxicological effects. Until such data becomes available, any claims regarding the specific effects of this compound on dopamine and noradrenaline uptake should be interpreted with caution. The information presented in this guide, particularly the quantitative data for DMAA, serves as a valuable starting point for future research in this area.

References

- 1. This compound: New Questions and Challenges in Sport Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Stereoisomers of 1,3-Dimethylamylamine (DMAA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dimethylamylamine (DMAA), a compound of significant interest in analytical chemistry, pharmacology, and regulatory science. This document outlines the structural basis of its stereoisomerism and presents detailed methodologies for the separation and identification of its stereoisomers.

Introduction to the Stereochemistry of 1,3-Dimethylamylamine (DMAA)

1,3-Dimethylamylamine, also known as methylhexanamine, is a sympathomimetic amine that has been a component of dietary supplements and is on the World Anti-Doping Agency's (WADA) prohibited list.[1] The chemical structure of DMAA, systematically named 4-methylhexan-2-amine, contains two chiral centers, which gives rise to four distinct stereoisomers.[2][3] These stereoisomers consist of two pairs of enantiomers and two diastereomers.[2] The presence and relative abundance of these stereoisomers can provide insights into the synthetic origin of a DMAA sample, as synthetic production typically results in a racemic mixture of all four stereoisomers, whereas natural products are often enantiomerically enriched.[2]

The four stereoisomers of 1,3-DMAA are:

-

(2R, 4R)-4-methylhexan-2-amine

-

(2S, 4S)-4-methylhexan-2-amine

-

(2R, 4S)-4-methylhexan-2-amine

-

(2S, 4R)-4-methylhexan-2-amine

Analytical Methodologies for Stereoisomer Identification

The separation and quantification of DMAA stereoisomers are critical for regulatory compliance, quality control, and pharmacological studies. Gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the primary techniques employed for this purpose.[4][5] A crucial step in the chiral separation of DMAA is derivatization, which converts the enantiomers into diastereomers that can be separated on achiral chromatographic columns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the separation and identification of DMAA stereoisomers. Derivatization is typically required to enhance volatility and enable chiral recognition.

Experimental Protocol: Chiral GC-MS Analysis of DMAA Stereoisomers after Derivatization with Pentafluoropropionic Anhydride (PFPA)

This protocol is adapted from methodologies described in the scientific literature.[6][7]

-

Sample Preparation:

-

Accurately weigh 10 mg of the DMAA standard or sample.

-

Dissolve in 0.5 mL of dichloromethane.

-

Add 10 mg of an internal standard (e.g., 2-aminopentane).

-

Add 0.5 mL of pentafluoropropionic anhydride (PFPA).

-

Seal the vial and heat at 50°C for 30 minutes.

-

Evaporate the solvent and excess PFPA under a stream of nitrogen at room temperature.

-

Reconstitute the derivatized residue in 10 mL of heptane.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: Astec CHIRALDEX G-DM (30 m x 0.25 mm I.D., 0.12 µm film thickness).[7]

-

Injector Temperature: 250°C.[1]

-

Oven Temperature Program: Isothermal at 90°C for diastereomer separation or 30°C for enantiomer separation.[1][7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

-

Injection Volume: 1.0 µL with a 100:1 split ratio.[7]

-

Mass Spectrometer: Agilent MS detector or equivalent.

-

MS Transfer Line Temperature: 280°C.

-

MS Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Scan Range: 30-550 amu.

-

Experimental Protocol: Chiral GC-MS Analysis of DMAA Stereoisomers after Derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

This indirect method allows for the separation of the four stereoisomers as diastereomeric amides.[8][9]

-

Sample Preparation:

-

Regenerate free base DMAA by adding sodium hydroxide to the sample.

-

Extract the free base with 0.1% triethylamine in hexane.

-

Add the chiral derivatizing reagent, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

-

Evaporate the solvent.

-

Reconstitute the residue in anhydrous ethyl acetate.[8]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system.

-

Column: 5% diphenyl-95% dimethylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).[8]

-

Injector Temperature: 280°C.[8]

-

Oven Temperature Program: Start at 140°C, ramp up to 215°C.[8]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[8]

-

Mass Spectrometer: Standard mass selective detector.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative approach for the separation of DMAA stereoisomers, particularly for samples in complex matrices. Similar to GC, chiral derivatization is employed to form diastereomers that can be resolved on conventional reversed-phase columns.

Experimental Protocol: LC-DAD Analysis of DMAA Stereoisomers after Derivatization with (R)-MTPA-Cl

This protocol outlines a semi-preparative method for separating the diastereomers.[5]

-

Sample Preparation:

-

Derivatize the DMAA sample with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) to form diastereomers.

-

Evaporate the reaction mixture to dryness.

-

Reconstitute the residue in the mobile phase or acetonitrile.[5]

-

-

HPLC Instrumentation and Conditions:

Data Presentation

The following tables summarize representative quantitative data for the separation of DMAA stereoisomers.

Table 1: GC Retention Times of N-pentafluoropropionyl DMAA Enantiomers [1]

| Enantiomer | Retention Time (minutes) |

| 1 | 153.49 |

| 2 | 159.18 |

| 3 | 174.11 |

| 4 | 177.71 |

| Chromatographic conditions: Astec ChiralDex G-DM column, isothermal at 30°C. |

Table 2: GC-MS and LC-DAD Methods for DMAA Stereoisomer Separation

| Parameter | GC-MS with PFPA Derivatization[1][7] | GC-MS with (R)-MTPA-Cl Derivatization[8] | LC-DAD with (R)-MTPA-Cl Derivatization[5] |

| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) | (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride | (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride |

| Column | Astec CHIRALDEX G-DM | 5% diphenyl-95% dimethylpolysiloxane | Luna 3µm PFP or Lux® 3µm Amylose-1 |

| Separation Principle | Chiral Stationary Phase | Diastereomer separation on achiral phase | Diastereomer separation on achiral/chiral phase |

| Detection | Mass Spectrometry (MS) | Mass Spectrometry (MS) | Diode Array Detector (DAD) |

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows for identifying DMAA stereoisomers.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. Pharmacokinetic and Toxicological Aspects of 1,3-Dimethylamylamine with Clinical and Forensic Relevance [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dimethylamylamine (DMAA) in supplements and geranium products: natural or synthetic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revsalus.com [revsalus.com]

- 6. Analysis and Confirmation of 1,3-DMAA and 1,4-DMAA in Geranium Plants Using High Performance Liquid Chromatography with Tandem Mass Spectrometry at ng/g Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatogram Detail [sigmaaldrich.com]

- 8. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]

- 9. Optimization of the derivatization procedure for the separation of the stereoisomers of 1,3-dimethylamylamine (1,3-DMAA) by gas chromatography - preliminary data | Scientific Letters [publicacoes.cespu.pt]

Octodrine's Classification as a Sympathomimetic Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a synthetic stimulant that has garnered attention for its inclusion in dietary and pre-workout supplements. Its chemical structure and physiological effects have led to its classification as a sympathomimetic amine. This technical guide provides an in-depth analysis of the pharmacological basis for this classification, summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams. While this compound is widely reported to exert its effects through interaction with the adrenergic system, particularly by inhibiting the reuptake of norepinephrine and dopamine, a notable scarcity of quantitative data in peer-reviewed literature presents a significant challenge to a complete mechanistic understanding.

Introduction

Sympathomimetic amines are compounds that mimic the effects of endogenous agonists of the sympathetic nervous system, namely the catecholamines: epinephrine, norepinephrine, and dopamine. These effects are primarily mediated through the activation of adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cells throughout the body. The physiological responses to sympathomimetic stimulation are widespread and include increased heart rate, elevated blood pressure, and bronchodilation.

This compound was originally developed in the 1950s as a nasal decongestant.[1][2] Its resurgence in recent years as an ingredient in performance-enhancing supplements has prompted renewed interest in its pharmacological profile. Structurally similar to other stimulants like DMAA, this compound is purported to enhance energy, focus, and athletic performance.[2] This guide will critically evaluate the scientific evidence supporting its classification as a sympathomimetic amine.

Adrenergic Receptor Interaction

Adrenergic receptors are the primary targets for sympathomimetic amines. They are classified into two main types, α and β, with several subtypes (α₁, α₂, β₁, β₂, β₃). The interaction of a compound with these receptors can be characterized by its binding affinity (Kᵢ or Kₐ) and its functional activity as an agonist (activator) or antagonist (blocker).

Quantitative Data on Adrenergic Receptor Activation

Despite some reports describing this compound as an α-adrenergic agonist, recent in-vitro evidence suggests a lack of direct functional activity at several human adrenergic receptor subtypes. A 2024 study by Driessen and colleagues investigated the activating properties of various phenethylamine and alkylamine compounds, including this compound, on a panel of human adrenergic receptors expressed in CHE-1 cells. The results indicated that this compound did not activate any of the tested adrenergic receptors.

| Receptor Subtype | Agonist Tested | This compound Result |

| α₁ₐ | Adrenaline | No activation observed |

| α₁ₑ | Adrenaline | No activation observed |

| α₁ₒ | Adrenaline | No activation observed |

| α₂ₐ | Adrenaline | No activation observed |

| α₂ₑ | Adrenaline | No activation observed |

| β₁ | Adrenaline | No activation observed |

| β₂ | Adrenaline | No activation observed |

| Table 1: Summary of in-vitro functional activity of this compound at human adrenergic receptors. Data extracted from Driessen et al., 2024. |

It is important to note that the absence of agonist activity in a functional assay does not preclude the possibility of binding to the receptor as an antagonist. However, to date, there is a lack of publicly available radioligand binding studies determining the affinity (Kᵢ or Kₐ) of this compound for any of the adrenergic receptor subtypes.

Monoamine Transporter Inhibition

A primary mechanism by which many indirect-acting sympathomimetic amines exert their effects is through the inhibition of monoamine transporters. These transporters, which include the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT), are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signaling. Inhibition of these transporters leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, amplifying their effects on postsynaptic receptors.

Several sources state that this compound is a central nervous stimulant that increases the uptake of dopamine and noradrenaline.[1] This suggests that this compound may act as a norepinephrine and dopamine reuptake inhibitor. However, there is a significant lack of quantitative data (IC₅₀ or Kᵢ values) in the peer-reviewed scientific literature to confirm the potency and selectivity of this compound at these transporters.

Experimental Protocols

The following sections detail the standard methodologies used to characterize the interaction of a compound like this compound with adrenergic receptors and monoamine transporters.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ value.

Methodology:

-

Membrane Preparation: Cells or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors, [³H]-yohimbine for α₂ receptors, or [¹²⁵I]-cyanopindolol for β receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Functional Assay for Adrenergic Receptor Activation (cAMP Accumulation Assay)

This assay is used to determine the functional effect of a test compound on Gₛ- or Gᵢ-coupled adrenergic receptors (β and α₂ receptors, respectively) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: Activation of Gₛ-coupled receptors (e.g., β-adrenergic receptors) stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, activation of Gᵢ-coupled receptors (e.g., α₂-adrenergic receptors) inhibits adenylyl cyclase, resulting in a decrease in forskolin-stimulated cAMP levels.

Methodology:

-

Cell Culture: Cells stably expressing the adrenergic receptor subtype of interest are cultured in appropriate media.

-

Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound (this compound). For Gᵢ-coupled receptors, cells are co-stimulated with forskolin to induce a measurable level of cAMP.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The cAMP levels are plotted against the log concentration of the test compound. A dose-response curve is fitted to the data to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect) for agonists, or the IC₅₀ for antagonists.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing the corresponding transporter.

Principle: Cells expressing the dopamine transporter (DAT) or norepinephrine transporter (NET) are incubated with a radiolabeled or fluorescent substrate for the transporter (e.g., [³H]-dopamine or a fluorescent analog) in the presence of varying concentrations of the test compound. The amount of substrate taken up by the cells is then measured.

Methodology:

-

Cell Culture: A cell line stably expressing the human DAT or NET is cultured to confluence in multi-well plates.

-

Incubation: The cells are washed and then incubated with the radiolabeled or fluorescent neurotransmitter substrate in the presence of a range of concentrations of the test compound (this compound).

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: For radiolabeled substrates, the cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. For fluorescent substrates, the intracellular fluorescence is measured using a fluorescence plate reader.

-

Data Analysis: The uptake of the substrate is plotted against the log concentration of the test compound. A dose-response curve is fitted to the data to determine the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Visualizations

Caption: Hypothesized adrenergic signaling pathways for this compound.

Caption: Workflow for a radioligand binding assay.

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

References

Navigating the Physicochemical Landscape of Octodrine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine (2-amino-6-methylheptane) is a sympathomimetic amine that has garnered interest for its stimulant properties. A comprehensive understanding of its solubility and stability in common laboratory solvents is paramount for consistent and reliable research, from early-stage screening to formulation development. This technical guide provides an in-depth overview of the available data on this compound's physicochemical properties, outlines detailed experimental protocols for its characterization, and presents visual workflows to guide laboratory practices.

Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro testing. Based on available data, the solubility of this compound and its hydrochloride salt in various solvents is summarized below. It is important to note that comprehensive quantitative data across a wide range of organic solvents is limited in publicly available literature.

Quantitative Solubility Data

| Compound | Solvent System | Solubility | Remarks |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | - |

| Water | 26 mg/mL (~201 mM)[2] | Sonication and/or heating to 37°C may be required to aid dissolution. | |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (~19.34 mM)[3] | A clear solution is achievable. | |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~19.34 mM)[3] | A clear solution is achievable. | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (~19.34 mM)[3] | A clear solution is achievable. | |

| This compound Hydrochloride | Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~603.50 mM)[4] | Ultrasonic treatment is recommended. Hygroscopic nature of DMSO can impact solubility. |

| Water | ≥ 50 mg/mL (~301.75 mM)[4] | Saturation point not specified. |

Qualitative Solubility and Considerations

While specific data is lacking for solvents such as ethanol, methanol, and acetonitrile, the amine structure of this compound suggests it is likely to be soluble in polar organic solvents. However, experimental verification is crucial. The solubility of free-base this compound in aqueous solutions is expected to be pH-dependent, with higher solubility at lower pH due to the protonation of the amine group.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by various environmental factors. Understanding the stability profile of this compound is essential for ensuring the integrity of research findings and for developing stable formulations.

General Storage and Handling Recommendations

-

Storage Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable. Solutions of this compound in solvents should be stored at -80°C for optimal stability, with a suggested use within one to six months depending on the solvent and storage conditions[1][3].

-

Light Exposure: Protect from direct sunlight.

-

Atmosphere: Store in a well-ventilated area.

-

Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents.

Potential Degradation Pathways

Specific degradation pathways for this compound are not well-documented in the literature. However, based on its chemical structure, potential degradation mechanisms under stress conditions could include:

-

Oxidation: The primary amine group could be susceptible to oxidation, potentially leading to the formation of corresponding imines, oximes, or hydroxylamines.

-

Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the fragmentation of the molecule.

Heptaminol has been identified as an active metabolite of this compound, suggesting that hydroxylation is a relevant transformation pathway in biological systems[5].

Experimental Protocols

To aid researchers in generating their own data, this section provides detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of clear glass vials.

-

Add a known volume of the desired solvent (e.g., water, ethanol, methanol, acetonitrile) to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

-

Protocol for Forced Degradation Study (Stability-Indicating Method Development)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M sodium hydroxide before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M hydrochloric acid before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

-

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent this compound peak from all potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point.

-

Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent drug and any degradation products.

-

Couple the HPLC system to a mass spectrometer (LC-MS) to aid in the identification of the molecular weights of the degradation products.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining after each stress condition.

-

Calculate the percentage of degradation.

-

Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.

-

Visualizing Experimental Workflows and Pathways

General Workflow for Solubility and Stability Assessment

Caption: A logical workflow for the systematic assessment of a compound's solubility and stability.

Hypothetical Degradation Pathways of this compound

Caption: Hypothetical degradation and transformation pathways of this compound under various conditions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. The provided experimental protocols offer a framework for researchers to generate robust and reliable data, which is crucial for advancing research and development involving this compound. The visualized workflows serve as a practical guide for systematic characterization. As with any active compound, it is imperative for researchers to perform their own assessments to ensure the quality and integrity of their studies.

References

Unveiling the Preclinical Toxicological Profile of Octodrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octodrine, also known as Dimethylhexylamine (DMHA) or 2-amino-6-methylheptane, is a sympathomimetic agent that has garnered attention for its stimulant properties. Initially developed for nasal decongestion, its use has expanded into the realm of dietary supplements, often marketed for weight loss and enhanced athletic performance. This technical guide provides an in-depth overview of the preclinical toxicological profile of this compound, summarizing key findings from animal studies to inform researchers, scientists, and drug development professionals. The information presented herein is crucial for understanding the potential risks associated with this compound exposure and for guiding future research and regulatory considerations.

Acute and Subacute Toxicity

Preclinical studies, primarily conducted in the mid-20th century, have established the acute and subacute toxicity profile of this compound in various animal models, including mice, rats, rabbits, and guinea pigs.

Quantitative Toxicity Data

| Species | Route of Administration | Parameter | Value | Observations |

| Mice | Intraperitoneal | LD50 | 185 mg/kg bw (as hydrochloride) | Central nervous system stimulation. |

| Rats | Intraperitoneal | 30-day study | 20 mg/kg bw/day | Average weight gain of 38 grams. |

| Rats | Oral | 30-day study | 100 mg/kg bw/day | Depression, piloerection, restlessness, average weight gain of 38 grams.[1] |

| Rats | Oral | 30-day study | 75 mg/kg bw/day | Slight depression, average weight gain of 49 grams.[1] |

| Cats | Not specified | Acute toxicity | Toxic doses | Dilated pupils, vomiting, and convulsions. |

Note: A minimal effect level for DMHA could not be derived from the available data. Furthermore, there is a lack of information regarding long-term toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.[1]

Experimental Protocols

Acute Toxicity (LD50 Determination): The acute toxicity of this compound, in its hydrochloride form, was determined in mice via intraperitoneal injection.[1] While the specific protocol from the original study by Fellows (1947) is not detailed in the available literature, standard methods for LD50 determination, such as the up-and-down procedure or the fixed-dose method, were likely employed. These protocols typically involve administering escalating doses of the substance to groups of animals and observing mortality over a specified period, usually 24 to 48 hours.

Subacute Toxicity (30-Day Studies in Rats): In a subacute toxicity study, rats were administered this compound daily for 30 days.[1]

-

Intraperitoneal Administration: Ten rats received intraperitoneal injections of 20 mg/kg body weight.[1]

-

Oral Administration: Nine rats received 100 mg/kg body weight orally, and another six rats received 75 mg/kg body weight orally.[1]

-